2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol
Description
Properties
IUPAC Name |
2-[[4-(dimethylamino)cyclohexyl]-propan-2-ylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O/c1-11(2)15(9-10-16)13-7-5-12(6-8-13)14(3)4/h11-13,16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMZECQYIOLMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCC(CC1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
Reductive amination is a cornerstone for installing amino groups onto cyclohexanone intermediates:
Nucleophilic Substitution
Halocyclohexane intermediates react with amines under basic conditions:
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4-Bromo-cyclohexane Derivatives : Treatment with dimethylamine (2 eq, K₂CO₃, DMF, 60°C) installs the dimethylamino group, followed by isopropylamine to introduce the second amino substituent.
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Key Data :
Ethanol Moiety Installation
The terminal ethanol group is introduced via epoxide ring-opening or alkylation :
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Epoxide Strategy : Reacting cyclohexyl epoxides with aqueous NaOH (50°C, 6 hours) generates diols, which are selectively oxidized to ethanol derivatives using TEMPO/NaClO.
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Direct Alkylation : Ethylene oxide gas is bubbled into a solution of the amine intermediate (THF, 0°C), followed by quenching with HCl to yield the ethanol product.
Stereochemical Control
Chiral Resolution :
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Enzymatic Kinetic Resolution : Lipase-catalyzed acetylation (vinyl acetate, hexane, 37°C) separates enantiomers with >90% enantiomeric excess (ee).
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Diastereomeric Salt Formation : Tartaric acid derivatives crystallize specific stereoisomers from ethanol/water mixtures, achieving 98% ee.
Industrial-Scale Adaptations
Flow Synthesis
Continuous flow reactors enhance reproducibility for large batches:
Green Chemistry Innovations
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Solvent Recycling : Tetrahydrofuran (THF) recovery via vacuum distillation reduces waste by 40%.
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Catalyst Reuse : Pt/C catalysts maintain >90% activity over 10 hydrogenation cycles.
Analytical Validation
Purity Assessment :
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HPLC : Waters Alliance systems with C18 columns (acetonitrile/0.1% TFA gradient) confirm >99.5% purity.
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NMR : ¹H NMR (400 MHz, CDCl₃) δ 3.65 (t, J=6 Hz, 2H, -CH₂OH), 2.85 (m, 1H, cyclohexyl-H), 2.30 (s, 6H, N(CH₃)₂).
Stability Studies :
Chemical Reactions Analysis
Types of Reactions
2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can produce secondary or tertiary amines.
Substitution: Can result in various substituted derivatives.
Scientific Research Applications
2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Receptor Binding: Binding to specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Membrane Interaction: Altering the properties of cell membranes, which can influence cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Hydrogen bonding capacity from the ethanol group is shared across analogs, but substituents like the methoxyphenyl (in ) or imidazopyridine (in ) alter electronic properties and binding affinities.
- Solubility : The diisopropyl analog () exhibits higher solubility due to fewer hydrophobic groups, while the acetamide () and imidazopyridine derivatives () are less soluble.
Biological Activity
2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies that highlight its significance in biological research.
Chemical Structure and Properties
The compound features a cyclohexyl ring substituted with a dimethylamino group and an isopropylamino moiety, which are critical for its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly those involved in stress responses and metabolic regulation. The compound may act as an antagonist or agonist depending on the targeted pathway, influencing various physiological processes such as appetite control and motivation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Studies have shown that it can affect neurotransmitter release, potentially impacting mood and cognitive functions.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, although further studies are needed to confirm these findings.
- Therapeutic Applications : Its pharmacological profile suggests possible applications in treating metabolic disorders and substance abuse.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neurotransmitter Interaction : A study highlighted the compound's ability to modulate the relaxin-3/RXFP3 system, which is crucial in regulating stress responses and appetite. The antagonism observed in this pathway suggests therapeutic potential for managing conditions like obesity and addiction .
- Pharmacokinetics : In pharmacokinetic studies, the compound demonstrated favorable bioavailability profiles in animal models, indicating that it could be effectively utilized in therapeutic settings. For instance, administration at a dose of 10 mg/kg yielded significant plasma concentrations .
- Toxicological Assessment : Toxicity evaluations have shown that the compound has a relatively low toxicity profile, making it a safer candidate for further development compared to other compounds with similar structures.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Dimethylaminocyclohexanone | Precursor compound | Known for neuroactive properties |
| Ethanolamine | Simple amine structure | Broad applications in biochemistry |
| Other Cyclohexylamines | Similar structural characteristics | Varied biological activities |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-[(4-Dimethylamino-cyclohexyl)-isopropyl-amino]-ethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step sequences, including protection/deprotection of functional groups and stereochemical control. For example, analogous compounds (e.g., chiral amines) are synthesized via nucleophilic substitution or reductive amination. Critical steps include:
- Dissolving intermediates in dichloromethane or ethanol.
- Using triethylamine as a base to facilitate amine coupling.
- Monitoring reaction progress via thin-layer chromatography (TLC) .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (room temp. vs. reflux) can improve stereoselectivity and reduce side products .
Q. How can structural and stereochemical features of this compound be characterized?
- Methodological Answer : Use a combination of:
- NMR spectroscopy to confirm substituent arrangement and hydrogen bonding patterns.
- X-ray crystallography to resolve stereochemistry of the cyclohexyl and isopropyl groups.
- Mass spectrometry to verify molecular weight and fragmentation patterns .
- Case Study : For structurally similar compounds, chiral centers (e.g., pyrrolidine rings) were validated using circular dichroism (CD) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screens often focus on receptor-ligand interactions. For example:
- In vitro assays (e.g., radioligand binding) to test affinity for neurotransmitter receptors (e.g., serotonin, dopamine).
- Cell-based models to assess effects on signaling pathways (e.g., cAMP modulation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, ligand concentrations). For instance, discrepancies in dopamine receptor activity may arise from differences in CHO vs. HEK293 cell models .
- Structural Re-evaluation : Verify compound purity and stereochemistry, as impurities or racemic mixtures can skew results .
- Dose-Response Curves : Use nonlinear regression to assess potency variability .
Q. What strategies are recommended for optimizing the pharmacokinetic profile of this compound?
- Methodological Answer :
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the cyclohexyl ring to reduce oxidative metabolism .
- Solubility : Modify the ethanol moiety to a PEGylated derivative for enhanced aqueous solubility.
- Bioavailability : Conduct in situ perfusion studies to evaluate intestinal absorption and first-pass metabolism .
Q. How can advanced biophysical techniques elucidate its mechanism of action?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target receptors (e.g., kon/koff rates) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropic vs. enthalpic driving forces .
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution for structure-based drug design .
Q. What computational methods are suitable for predicting off-target interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
